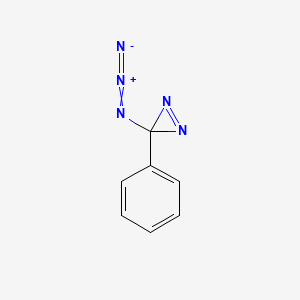

3-Azido-3-phenyl-3H-diazirene

Description

Contextualization of Diazirine and Azide (B81097) Photophores in Reactive Intermediate Generation

Diazirines and azides are among the most commonly employed photoactivatable groups in the design of photoaffinity probes. researchgate.net Their utility stems from their ability to transform into highly reactive species upon irradiation with specific wavelengths of light. This photo-induced transformation is the cornerstone of their function in PAL.

Diazirines , specifically aryl diazirines, are valued for their small size and relative stability in the dark. nih.govharvard.edu Upon photolysis, typically with UV light in the range of 350-380 nm, they extrude a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. researchgate.netjst.go.jp This carbene is a short-lived species that can readily insert into a wide variety of chemical bonds, including C-H and N-H bonds found in proteins, or undergo addition reactions. nih.govresearchgate.net This broad reactivity allows for the covalent labeling of interacting biomolecules in close proximity to the probe. However, a competing reaction pathway exists where the diazirine rearranges to a linear diazo isomer, which can also be photolyzed, albeit sometimes less efficiently, to the same carbene. nih.govresearchgate.net The high reactivity of the carbene is both a strength and a weakness; while it ensures rapid labeling, it can also be quickly quenched by water, potentially reducing labeling efficiency. nih.gov

Azides , particularly aryl azides, are another class of popular photophores. nih.gov They are typically activated by shorter wavelength UV light (around 260-300 nm) compared to diazirines. nih.govresearchgate.net This photoactivation leads to the elimination of N₂ and the formation of a highly reactive nitrene intermediate. nih.gov Similar to carbenes, nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds, thereby covalently labeling interacting partners. nih.gov A notable characteristic of aryl azides is that the resulting nitrene can have a relatively longer lifetime compared to carbenes, which can sometimes lead to less specific labeling if the probe dissociates from its target before the reaction occurs. nih.gov

The distinct activation wavelengths and reactive intermediates of diazirine and azide photophores provide a foundation for designing sophisticated chemical biology tools.

| Photophore | Activation Wavelength (Typical) | Reactive Intermediate | Key Features |

| Aryl Diazirine | 350-380 nm researchgate.net | Carbene nih.gov | Small size, high reactivity, can be quenched by water. nih.govharvard.edu |

| Aryl Azide | < 300 nm researchgate.net | Nitrene nih.gov | Longer lifetime of reactive species, potential for less specific labeling. nih.gov |

Significance of Dual Photoactivatable Systems in Molecular Interaction Elucidation

The development of dual photoactivatable systems, such as 3-Azido-3-phenyl-3H-diazirene, marks a significant advancement in the field of chemical biology. acs.org These probes, containing two distinct photophores with different activation wavelengths, offer a higher level of control and versatility in studying molecular interactions.

The primary advantage of a dual-photophore system lies in its capacity for sequential or differential activation. This allows for a multi-step experimental design. For instance, one photophore can be activated to achieve an initial cross-linking event, effectively "capturing" the primary interaction. Subsequently, the second photophore can be activated to probe for secondary or neighboring interactions within a larger complex. This staged approach can provide more detailed spatial and temporal information about molecular assemblies.

Furthermore, the presence of two different reactive species (a carbene from the diazirine and a nitrene from the azide) can potentially broaden the scope of labeled residues on a target biomolecule. The distinct reactivity profiles of carbenes and nitrenes mean they may preferentially react with different amino acid side chains, leading to a more comprehensive map of the interaction interface.

Another significant application of such dual systems is in "click chemistry." The azide group, in addition to being photoactivatable, is a key functional group for bioorthogonal click reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. nih.gov In this context, a probe like this compound could first be used to photo-crosslink to its target via the diazirine-generated carbene. The remaining azide group then serves as a "handle" for the attachment of reporter tags, such as fluorophores or biotin (B1667282), for subsequent detection, visualization, or enrichment of the labeled biomolecules. nih.gov This dual functionality streamlines the experimental workflow and enhances the sensitivity of detection.

The ability to perform two distinct chemical transformations—photo-crosslinking and bioorthogonal ligation—with a single probe underscores the power of dual photoactivatable systems in unraveling the complexities of the cellular interactome.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113698-67-2 |

|---|---|

Molecular Formula |

C7H5N5 |

Molecular Weight |

159.15 g/mol |

IUPAC Name |

3-azido-3-phenyldiazirine |

InChI |

InChI=1S/C7H5N5/c8-12-11-7(9-10-7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

PFSMWFOHBFUSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 3 Phenyl 3h Diazirene and Analogues

Strategies for Constructing the 3-Phenyl-3H-diazirine Core

The formation of the strained three-membered diazirine ring is a critical step in the synthesis of 3-azido-3-phenyl-3H-diazirene. Various methods have been developed to construct this core structure, ranging from conventional multi-step pathways to more streamlined one-pot approaches.

Conventional Diaziridine-Mediated Synthesis Pathways

The traditional and widely employed method for synthesizing the 3-phenyl-3H-diazirine core proceeds through a diaziridine intermediate. This pathway typically begins with a ketone, which undergoes a series of transformations to yield the corresponding diaziridine, followed by oxidation to the diazirine. wikipedia.org

The general steps involved in this conventional synthesis are:

Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base, such as pyridine, to form an oxime. wikipedia.org

Tosylation or Mesylation: The resulting oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime. This step activates the oxygen for subsequent displacement. wikipedia.org

Diaziridination: The activated oxime is then treated with ammonia (B1221849) to form the diaziridine ring. wikipedia.org

Oxidation: Finally, the diaziridine is oxidized to the corresponding diazirine. wikipedia.org A variety of oxidizing agents can be employed for this step, including iodine in the presence of triethylamine, silver oxide, or chromium-based reagents. wikipedia.orgnih.gov

While reliable, this multi-step process can be time-consuming and may result in diminished yields due to the need to isolate intermediates. nih.govresearchgate.net

Improved and One-Pot Synthetic Approaches to Phenyl-Diazirine Scaffolds

One notable one-pot method starts from the corresponding tosyloxime derivative. researchgate.net In this approach, the isolation of the diaziridine intermediate is bypassed, and the reaction proceeds directly to the diazirine. researchgate.net For instance, the treatment of a tosyl oxime with ammonia in an ether solution at low temperatures, followed by warming to room temperature, allows for the in situ formation of the diaziridine, which is then oxidized in the same reaction vessel. nih.gov Kinetic studies have shown that the diaziridine intermediate is rapidly formed and then gradually converted to the diazirine. mdpi.com

Another significant advancement is the Graham reaction, which provides a one-pot synthesis of halodiazirines from amidines using a hypohalite reagent. wikipedia.orgacs.org The resulting halodiazirine can then undergo nucleophilic substitution to introduce a variety of functional groups. acs.org

Table 1: Comparison of Synthetic Approaches to Phenyl-Diazirine Scaffolds

| Feature | Conventional Diaziridine-Mediated Synthesis | Improved and One-Pot Synthesis |

|---|---|---|

| Starting Material | Ketone | Tosyloxime or Amidine |

| Number of Steps | Multi-step | One-pot |

| Intermediate Isolation | Required | Bypassed |

| Overall Yield | Often lower | Generally higher |

| Procedure | More complex and time-consuming | Simpler and faster |

Incorporating Substituents for Enhanced Stability and Reactivity Modulation

The stability and reactivity of the 3-phenyl-3H-diazirine core can be significantly influenced by the incorporation of various substituents on the phenyl ring. researchgate.net Strategic placement of electron-withdrawing or electron-donating groups can modulate the properties of the diazirine for specific applications.

For example, the introduction of a trifluoromethyl group is a common strategy to enhance the stability of the diazirine ring. chemimpex.com 3-Phenyl-3-(trifluoromethyl)-3H-diazirine derivatives are known for their increased thermal and chemical stability compared to their non-fluorinated counterparts. researchgate.netchemimpex.com This enhanced stability is advantageous for applications in photoaffinity labeling, where the diazirine needs to remain intact until photoactivation. chemimpex.com

Conversely, the introduction of other functional groups can be used to tune the reactivity of the resulting carbene upon photolysis. The electronic nature of the substituents on the phenyl ring can influence whether a singlet or triplet carbene is generated, which in turn affects its insertion and addition reactions. wikipedia.org

Approaches for Azido (B1232118) Group Introduction onto Phenyl-Diazirine Systems

Once the 3-phenyl-3H-diazirine core has been synthesized, the next critical step is the introduction of the azido group. This is typically achieved through standard nucleophilic substitution reactions. For instance, a precursor bearing a suitable leaving group, such as a halide, on the phenyl ring can be reacted with an azide (B81097) salt, such as sodium azide, to install the azido functionality. rsc.org

In a reported synthesis, a 3-(bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine was converted to the corresponding azidomethyl derivative by reaction with sodium azide in dimethylformamide (DMF). rsc.org This demonstrates a straightforward method for incorporating the azide group onto a pre-functionalized phenyl-diazirine scaffold.

Derivatization Strategies for Advanced Chemical Probes

The 3-azido-3-phenyl-3H-diazirine scaffold serves as a versatile platform for the development of advanced chemical probes, particularly for applications in photoaffinity labeling. nih.gov The azido group provides a bioorthogonal handle that allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, via click chemistry. nih.gov

Installation of Bioorthogonal Handle Linkers

The azido group itself is a key bioorthogonal handle. However, further derivatization is often necessary to introduce other functionalities or to attach the diazirine moiety to a molecule of interest. These derivatization strategies often involve creating linkers that incorporate the azido-phenyl-diazirine unit.

For example, the trifluoromethylphenyl diazirine (TPD) group has been incorporated into reagents containing an additional alkyne substituent, creating a "TPDYNE" group. rsc.orgnih.govwustl.edu This dual-functionalized reagent allows for photo-crosslinking via the diazirine and subsequent click chemistry via the alkyne. rsc.org Similarly, azido-containing TPD derivatives have been synthesized to serve as versatile building blocks for constructing complex photoaffinity probes. rsc.org

These strategies enable the modular construction of chemical probes where the diazirine acts as the photo-crosslinking agent and the azide or alkyne serves as a handle for downstream detection and analysis. The choice of linker and bioorthogonal handle is crucial to ensure that the biological activity of the molecule of interest is not significantly perturbed. nih.gov

Table 2: Bioorthogonal Handles for Phenyl-Diazirine Systems

| Bioorthogonal Handle | Corresponding Reaction | Key Features |

|---|---|---|

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Highly specific, bioorthogonal, widely used. nih.gov |

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Complementary to the azide handle, enabling dual labeling strategies. rsc.org |

| Tetrazine | Inverse Electron-Demand Diels-Alder | Rapid reaction kinetics, suitable for in vivo applications. nih.gov |

Photochemistry and Reaction Mechanisms of 3 Azido 3 Phenyl 3h Diazirene

Mechanistic Pathways of Diazirine Photolysis

The photolysis of the diazirine ring in aryl diazirines is a well-established method for generating carbenes. This process can proceed through multiple pathways, including direct formation from an excited state or via a diazo intermediate. The nature of the substituents on the aromatic ring can also significantly influence the photoreactivity.

Direct Carbene Formation from Diazirine Excited States

Upon absorption of UV light, 3-aryl-3H-diazirines can be promoted to an excited singlet state (S1). nih.govacs.orgacs.org From this excited state, the molecule can undergo direct nitrogen extrusion to form a highly reactive singlet carbene. Computational studies on 3H-diazirine and its derivatives suggest that after excitation to the S1 state, the molecule can decay through a conical intersection to the ground state (S0) potential energy surface. nih.govacs.org With sufficient internal energy, it can then overcome the barrier to dissociation, yielding the carbene and molecular nitrogen. nih.govacs.org This direct pathway is often rapid, occurring on a femtosecond to picosecond timescale. semanticscholar.org

Isomerization to Diazo Intermediates and Subsequent Carbene Generation

A competing and often significant pathway in the photolysis of diazirines involves isomerization to a linear diazo compound. researchgate.netresearchgate.netusf.edu This photoisomerization is also initiated by excitation to the S1 state. Instead of direct nitrogen loss, the excited diazirine can rearrange to form the more stable, albeit often transient, diazoalkane isomer. semanticscholar.orgresearchgate.net This diazo intermediate can then absorb another photon, leading to its photolysis and the generation of the corresponding carbene. researchgate.netusf.edu

The formation of the diazo intermediate has been experimentally observed using techniques like ultrafast infrared spectroscopy. semanticscholar.org The relative importance of this stepwise mechanism versus direct carbene formation can be influenced by factors such as the solvent and the specific structure of the diazirine. researchgate.net In some cases, the diazo intermediate can be trapped or may have a sufficiently long lifetime to be detected spectroscopically. researchgate.netnih.gov

Influence of Aromatic Ring Substituents on Photoreactivity

The electronic nature of substituents on the phenyl ring can significantly impact the photochemistry of 3-phenyl-3H-diazirines. Electron-donating groups can stabilize the singlet carbene state, potentially favoring its formation. wikipedia.org Conversely, electron-withdrawing groups may favor the formation of the triplet carbene. wikipedia.org

Substituents also affect the stability and reactivity of the diazirine itself. For instance, a trifluoromethyl group, a strong electron-withdrawing group, is known to enhance the stability of the diazirine while still allowing for efficient photolytic carbene generation. chemimpex.com The position of the substituent on the phenyl ring can also play a role. For example, para-methoxy substituents have been shown to lower the activation energy for thermal decomposition of aryl diazirines. While this relates to thermal reactivity, it highlights the sensitivity of the diazirine ring to electronic perturbations, which can also translate to its photochemical behavior.

Studies on arylchlorodiazirines have shown that excitation to the S1 state involves significant charge transfer from the phenyl ring to the diazirine moiety. semanticscholar.org This suggests that substituents that can modulate this charge transfer will have a pronounced effect on the excited-state dynamics and, consequently, the efficiency and pathway of carbene formation.

Mechanistic Pathways of Azido (B1232118) Group Photolysis

The photolysis of aryl azides is a well-studied process that primarily leads to the formation of highly reactive nitrene intermediates. These nitrenes can then undergo a variety of subsequent reactions, including rearrangements and imine formation.

Nitrene Formation from Azide (B81097) Excited States

Upon UV irradiation, aryl azides are excited to singlet (S1) and higher excited states. acs.orgacs.org The primary photochemical event is the extrusion of molecular nitrogen (N2) to generate a singlet arylnitrene. acs.orgbeilstein-journals.orgwikipedia.org This process is often very rapid. diva-portal.org The initially formed singlet nitrene is in an excited state and can undergo several competing processes. One key pathway is intersystem crossing (ISC) to the more stable triplet ground state of the arylnitrene. acs.orgbeilstein-journals.orgresearchgate.net

Computational studies on phenyl azide photolysis have elucidated the complex potential energy surfaces involved. acs.orgnih.gov These studies suggest the existence of independent dissociation channels that can lead to the formation of either singlet or triplet phenylnitrene, in accordance with El-Sayed's rules for intersystem crossing. acs.orgnih.gov The formation of the triplet nitrene can also be achieved directly through the use of a triplet sensitizer. wikipedia.org

The reactivity of the resulting nitrene is dependent on its spin state. Singlet nitrenes are known to undergo characteristic ring-expansion reactions, while triplet nitrenes often participate in radical-type reactions like dimerization to form azo compounds. acs.orgd-nb.info

Competing Rearrangement and Imines Formation

A significant reaction pathway for singlet arylnitrenes is rearrangement. For instance, singlet phenylnitrene can undergo ring expansion to form a didehydroazepine intermediate. beilstein-journals.orgacs.org This highly strained intermediate can then be trapped by nucleophiles. beilstein-journals.orgacs.org In the absence of an external trapping agent, it may polymerize or react with the starting azide. acs.org

In the context of alkyl azides, which share some mechanistic features, direct irradiation often leads to the formation of imines. nih.gov This can occur through a concerted mechanism from the singlet excited state of the azide or via a singlet alkylnitrene that does not undergo efficient intersystem crossing to the triplet state. nih.gov For example, the photolysis of 3-azido-3-phenyl-3H-isobenzofuran-1-one in solution and cryogenic matrices yielded imines, with computational studies suggesting a large energy gap between the singlet and triplet nitrene states, thus disfavoring intersystem crossing. nih.gov

Furthermore, the photolysis of some azides can lead to the formation of rearranged products through a Curtius-like rearrangement, competing with nitrene formation. rsc.org However, for many aryl azides, the dominant pathway upon direct photolysis is the formation of the singlet nitrene and its subsequent reactions. sioc.ac.cn

Singlet and Triplet Nitrene Interconversion and Lifetimes

Upon photolysis, the azido group in 3-azido-3-phenyl-3H-diazirene is expected to extrude molecular nitrogen to form phenylnitrene as a key reactive intermediate. Phenylnitrene can exist in either a singlet or a triplet electronic state, with distinct reactivities and lifetimes. The singlet phenylnitrene is typically the initially formed species from the photoexcited singlet state of the azide. researchgate.net It is a short-lived transient that can undergo rapid ring expansion to form a ketenimine or intersystem cross (ISC) to the more stable triplet ground state. researchgate.netnsc.ru

At ambient temperatures in solution, the dominant decay pathway for singlet phenylnitrene is ring expansion. acs.org However, at lower temperatures (below approximately 180 K), intersystem crossing to the triplet state becomes the predominant process. researchgate.netacs.org The rate of intersystem crossing for singlet phenylnitrene has been found to be largely independent of temperature. nsc.ruacs.org Laser flash photolysis studies of phenyl azide have provided detailed kinetic data for these processes. The lifetime of singlet phenylnitrene at room temperature is on the order of 1 nanosecond. researchgate.netnsc.ru In contrast, the triplet phenylnitrene is significantly longer-lived.

| Intermediate/Process | Condition | Value | Reference |

| Singlet Phenylnitrene (1PhN) Lifetime | Ambient Temperature, Pentane | ~1 ns | nsc.ru |

| Singlet Phenylnitrene (1PhN) Rearrangement Activation Energy | Pentane | 5.6 ± 0.3 kcal/mol | nsc.ruacs.org |

| Intersystem Crossing (ISC) Rate Constant (kISC) | 77 K | (3.8 ± 0.3) x 106 s-1 | nsc.ru |

| Intersystem Crossing (ISC) | Below 180 K | Predominant reaction | researchgate.netacs.org |

| Triplet Phenylnitrene (3PhN) Reaction | Dimerization to form azobenzene | Favored at low temperatures | nsc.ru |

This table summarizes key kinetic parameters for the interconversion and decay of singlet and triplet phenylnitrene, derived from studies on phenyl azide.

Dual Photolytic Activation and Interplay of Reactive Intermediates

The structure of this compound presents the intriguing possibility of dual photolytic activation, targeting either the azide or the diazirine moiety, or both. Photolysis of the diazirine ring can lead to two primary pathways: the extrusion of dinitrogen to form a phenylcarbene, or photoisomerization to the corresponding linear diazo compound (phenyldiazomethane derivative). researchgate.netacs.org This diazo isomer can itself be photolysed to generate the same phenylcarbene. nih.gov

Therefore, irradiation of this compound can potentially generate both a phenylnitrene (from the azide) and a phenylcarbene (from the diazirine). The simultaneous or sequential generation of these highly reactive intermediates would lead to a complex reaction mixture. The interplay between these species would be highly dependent on the reaction conditions, particularly the wavelength of light used for photolysis.

The carbene and nitrene can undergo a variety of reactions, including insertions into C-H and O-H bonds, cycloadditions, and rearrangements. nih.govuzh.ch The triplet states of both the carbene and nitrene are generally more stable and longer-lived than their singlet counterparts, and can participate in different reaction pathways, such as dimerization or hydrogen abstraction. researchgate.netnsc.ru The presence of both functionalities on the same molecule could also lead to intramolecular reactions between the generated carbene and nitrene, or between one of these intermediates and the remaining photoactive group.

Wavelength Dependency and Photoproduct Distribution Control

The distribution of photoproducts from this compound is expected to be highly dependent on the wavelength of the irradiating light. This is because the azide and diazirine moieties, as well as the potential diazo isomer, have distinct absorption spectra. It is well-established that the photochemical pathways of diazirines can be controlled by the excitation wavelength. nih.gov For some aryldiazirines, excitation into the first excited singlet state (S1) with longer wavelength UV light leads to the formation of both the singlet carbene and the diazo isomer. In contrast, excitation into the second excited singlet state (S2) with shorter wavelength UV light can also produce both products, but often with different quantum yields and on a much faster timescale. nih.gov

For aryl azides, the photolysis is typically carried out with short-wavelength UV light (e.g., 254 nm). researchgate.net In systems containing both a diazirine and another photoactive group, it has been demonstrated that sequential irradiation at different wavelengths can be used to selectively activate different parts of the molecule. For example, a common strategy for diazirine-containing photoaffinity probes is to use a longer wavelength (e.g., 365 nm) to induce isomerization to the more stable diazo compound, followed by irradiation at a shorter wavelength (e.g., 302 nm) to decompose the diazo compound into the reactive carbene. nih.gov

This principle of wavelength-dependent control could be applied to this compound to selectively generate either the nitrene or the carbene, or to generate them simultaneously. This would allow for a degree of control over the final product distribution.

| Photoactive Group | Irradiation Wavelength | Primary Photochemical Process | Resulting Intermediates | Reference |

| Aryl Azide | Short-wavelength UV (e.g., 254 nm) | N2 extrusion | Singlet and Triplet Nitrenes | researchgate.net |

| Aryldiazirine | Long-wavelength UV (e.g., ~350-375 nm) | N2 extrusion and Isomerization | Singlet Carbene, Diazo Isomer | nih.gov |

| Aryldiazirine | Short-wavelength UV (e.g., 270 nm) | N2 extrusion and Isomerization (from S2 state) | Singlet Carbene, Diazo Isomer | nih.gov |

| Diazoalkane | Shorter-wavelength UV (e.g., 302 nm) | N2 extrusion | Singlet and Triplet Carbenes | nih.gov |

This table illustrates the general principles of wavelength-dependent photochemistry for the functional groups present in this compound.

Reactive Intermediates: Carbene and Nitrene Chemistry

Electronic Structure and Spin States of Carbenes and Nitrenes

Carbenes and their nitrogen analogs, nitrenes, are highly reactive intermediates characterized by a neutral, divalent carbon or a monovalent nitrogen atom, respectively. wikipedia.org These species possess only six valence electrons, making them potent electrophiles. wikipedia.org The electronic configuration of these intermediates dictates their chemical behavior, primarily through the existence of two different spin states: singlet and triplet.

In the case of a nitrene, the nitrogen atom is typically sp hybridized, with one lone pair residing in an sp orbital and the remaining two non-bonded electrons occupying a degenerate pair of p orbitals. wikipedia.org Following Hund's rule, the ground state is generally a triplet, with one electron in each p orbital. wikipedia.org The higher-energy singlet state features a pair of electrons in one p orbital, leaving the other vacant. wikipedia.org A similar principle applies to carbenes. The energy gap between these states is a critical factor influencing their reaction pathways.

Singlet and Triplet State Energetics and Reactivity Divergence

The difference in electron spin between singlet and triplet states leads to distinct reaction mechanisms and stereochemical outcomes. Singlet carbenes and nitrenes typically undergo concerted reactions where bonds are formed simultaneously, whereas triplet species react through a stepwise, radical pathway.

Singlet nitrene C-H insertion proceeds via a concerted mechanism that retains the stereochemistry of the substrate. wikipedia.org In contrast, triplet nitrenes react by first abstracting a hydrogen atom to form a radical pair, which then recombines. wikipedia.org Similarly, singlet carbenes can insert into C-H bonds in a single, concerted step, while triplet carbenes follow a two-step radical process. chemtube3d.com This divergence is fundamental to controlling the outcome of reactions involving these intermediates. The energy difference between the singlet and triplet states is also a key determinant of the activation barriers for these insertion reactions. wayne.edu

| Property | Singlet State | Triplet State |

|---|---|---|

| Electron Spins | Paired (total spin = 0) | Unpaired (total spin = 1) |

| Geometry | Bent | Linear or Bent |

| Reactivity | Behaves as both a nucleophile and an electrophile | Behaves as a diradical |

| Insertion Mechanism | Concerted, one-step process. wikipedia.orgchemtube3d.com | Stepwise, two-step radical abstraction and recombination. wikipedia.orgchemtube3d.com |

| Stereochemistry | Retention of configuration. wikipedia.org | Loss of stereochemistry |

Computational Elucidation of Potential Energy Surfaces

Due to their transient nature, carbenes and nitrenes are often difficult to characterize experimentally. Computational chemistry has become an indispensable tool for understanding their properties and reaction pathways. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CASPT2, QCISD) are used to map the potential energy surfaces of reactions involving these intermediates. wayne.edursc.orgnih.govnih.gov

These computational studies provide detailed insights into the structures of transition states, the energetics of different reaction pathways (e.g., singlet vs. triplet), and the factors controlling selectivity. wayne.edursc.org For example, calculations have been used to classify the different approaches for carbene insertion into C-H bonds and to understand why certain pathways are favored. wayne.edu DFT studies have also been instrumental in elucidating the mechanisms of nitrene insertion into Si-H bonds, showing a process of homolytic cleavage followed by radical rebound. nih.govacs.org Furthermore, computational analysis can predict novel rearrangements and help rationalize the regioselectivity observed in complex reactions. nih.govnih.gov

Insertion and Addition Reactions with Biological Substrates

The high reactivity of carbenes and nitrenes makes them valuable for the functionalization of a wide range of chemical bonds, including those prevalent in biological molecules. Transition metal catalysts, particularly those based on rhodium, copper, iridium, and iron, are often employed to modulate the reactivity of these species, enabling selective C-N and C-C bond formation. wikipedia.orgnih.govrsc.orgnih.govacs.org

C-H, O-H, N-H, and S-H Bond Insertion Mechanisms

Insertion reactions into heteroatom-hydrogen bonds (X-H) and carbon-hydrogen (C-H) bonds are hallmark transformations of carbenes and nitrenes. These reactions provide direct routes for C-X and C-C bond formation, often functionalizing otherwise inert bonds. rsc.orgrsc.orgrsc.org

C-H Insertion : This reaction allows for the direct conversion of C-H bonds into C-N or C-C bonds, a powerful strategy in synthesis. wikipedia.orgrsc.orgrsc.org The mechanism is spin-dependent, as noted earlier. Metal-catalyzed processes, which proceed through metallonitrene or metallocarbene intermediates, have significantly advanced the utility of this reaction, allowing for functionalization of even unactivated C(sp³)–H bonds with high selectivity. rsc.orglibretexts.orgnih.gov Rhodium and palladium catalysts are particularly effective in these transformations. wikipedia.orgwikipedia.orgillinois.edu

O-H Insertion : The insertion of carbenes into the O-H bonds of alcohols and water is an efficient method for synthesizing ethers and α-hydroxy esters. researchgate.networldscientific.comacs.org The mechanism is believed to involve the nucleophilic attack of the oxygen lone pair on the empty p-orbital of the singlet carbene, forming an ylide or zwitterionic intermediate, which then undergoes a rapid proton transfer. chemtube3d.com

N-H Insertion : Carbene insertion into the N-H bonds of amines and amides is a robust method for forming C-N bonds and synthesizing valuable products like unnatural amino acids. nih.govchemrxiv.org This reaction is often catalyzed by transition metals like rhodium, copper, or iron, and typically proceeds through a metal-carbenoid intermediate. nih.govacs.orgrsc.org The reaction is so efficient that it has been incorporated into engineered enzymes to achieve high enantioselectivity. nih.govnih.gov

S-H Insertion : The insertion of carbenes into the S-H bonds of thiols provides a direct route to thioethers (sulfides). rsc.orgrsc.orgorganic-chemistry.org Mechanistic studies suggest that the reaction can proceed via the formation of a sulfonium (B1226848) ylide, which is generated when the thiol attacks a metal-bound carbene intermediate. rsc.org

| Bond Type | Reaction Product | Key Mechanistic Feature | Relevant Catalysts |

|---|---|---|---|

| C-H | Amine/Amide or new C-C bond | Concerted (singlet) or radical (triplet) pathway. wikipedia.orgchemtube3d.com | Rh, Ru, Pd, Ir, Fe. wikipedia.orglibretexts.orgpku.edu.cn |

| O-H | Ether or Hydroxy Ester | Formation of an oxonium ylide intermediate. chemtube3d.com | In, Rh, Fe. researchgate.networldscientific.comacs.org |

| N-H | Substituted Amine/Amino Ester | Formation of an ammonium (B1175870) ylide or metal-carbenoid. nih.gov | Rh, Cu, Co, Fe. nih.govchemrxiv.orgrsc.org |

| S-H | Thioether/Thioester | Formation of a sulfonium ylide intermediate. rsc.org | Myoglobin-based enzymes, Cu. rsc.orgrsc.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Diazo/Nitrile Ylides)

Beyond insertions, the intermediates derived from 3-Azido-3-phenyl-3H-diazirene can participate in cycloaddition reactions. Phenylcarbene can react with nitriles to generate nitrile ylides, which are potent 1,3-dipoles. beilstein-journals.org Both diazo compounds and nitrile ylides readily undergo 1,3-dipolar cycloadditions with various dipolarophiles (such as alkenes and alkynes) to construct five-membered heterocyclic rings. rsc.orgwikipedia.orgwikipedia.org

The reaction is generally considered a concerted, pericyclic process that proceeds through a six-electron aromatic transition state, as originally proposed by Huisgen. wikipedia.org This type of reaction is a cornerstone of "click chemistry" and has been widely applied in chemical biology and materials science due to its high efficiency and selectivity. cdnsciencepub.comacs.org For instance, the reaction of a diazo compound with an alkene yields a pyrazoline, while nitrile ylides can react with various partners to form dihydropyrroles or triazoles. beilstein-journals.orgwikipedia.org

Electrophilic Attack by Diazo/Nitrenium Intermediates

The inherent electron deficiency of nitrenes, which have an incomplete valence shell of six electrons, renders them electrophilic. wikipedia.org This electrophilicity is the driving force behind many of their characteristic reactions, including insertions and additions to electron-rich substrates.

In certain contexts, particularly in the presence of Brønsted or Lewis acids, a nitrene can be protonated or coordinate to form a nitrenium ion. This species is a significantly more potent electrophile and can engage in reactions with nucleophiles. The involvement of nitrenium ion intermediates has been proposed in some C-H amination reactions. frontiersin.org The electrophilic attack of these reactive nitrogen species on the π-systems of arenes or other nucleophilic sites in biological molecules represents a key pathway for functionalization. Similarly, diazo compounds can be activated by transition metals, and the resulting metallocarbene exhibits electrophilic character, readily reacting with nucleophilic C-H, O-H, N-H, and S-H bonds. nih.govrsc.org

Intramolecular Rearrangements and Competing Pathways

The photochemistry of this compound is characterized by the presence of two distinct photoactive moieties on the same tetrahedral carbon: an azide (B81097) and a diazirine. This unique structure gives rise to competing reaction pathways upon irradiation, primarily leading to the formation of highly reactive carbene and nitrene intermediates. The preferred pathway and subsequent intramolecular rearrangements are largely dictated by the wavelength of UV light used for photolysis.

Upon irradiation, 3-aryl-3H-diazirines can undergo two primary photolytic processes: fragmentation to an arylcarbene and photoisomerization to a more stable, linear diazo-compound. rsc.org The diazirine functional group is typically activated by near-UV light in the range of 350–380 nm. mdpi.com This process generates a highly reactive singlet carbene, which can then undergo intersystem crossing to the more stable triplet state. annualreviews.org A significant competing pathway for the diazirine moiety is its rearrangement to the corresponding diazo isomer, in this case, 1-azido-1-phenyl-diazomethane. rsc.organnualreviews.org This diazo species can also be photolysed, though often less efficiently than the parent diazirine, to yield the same carbene intermediate. rsc.orgresearchgate.net

Conversely, the azide group is known to generate a nitrene upon irradiation with shorter wavelength UV light, typically below 300 nm. chemie-brunschwig.chtcichemicals.comnih.gov Photolysis of a phenyl azide initially produces a singlet phenylnitrene. nih.govresearchgate.net This transient species is known to undergo rapid intramolecular ring expansion to form a dehydroazepine or a benzazirine intermediate, which can then be trapped by nucleophiles. nih.govresearchgate.net A competing pathway for the singlet nitrene is intersystem crossing to the more stable triplet phenylnitrene. nih.govnih.gov For unsubstituted phenyl azides, a primary decomposition route proceeds intramolecularly through an azirine intermediate to form an azepine. ethz.ch

The competition between the carbene and nitrene pathways is therefore intrinsically linked to the excitation wavelength. Longer wavelengths (~350 nm) selectively activate the diazirine ring to produce a carbene, while shorter wavelengths (<300 nm) favor the decomposition of the azide group to generate a nitrene. mdpi.comnih.gov

Research Findings on Related Structures

Detailed studies on analogous compounds provide insight into the likely behavior of this compound.

Phenyl Diazirine Photolysis : Research on 3-trifluoromethyl-3-phenyldiazirine demonstrates that photolysis leads to the formation of both a diazo-isomer and a carbene. annualreviews.org The diazirine itself is photolyzed rapidly, with a half-life of seconds, whereas the resulting diazo-isomer is significantly more photostable. researchgate.net The electron-withdrawing trifluoromethyl group helps to stabilize the linear diazo intermediate, rendering it less reactive. annualreviews.org

Phenyl Azide Photolysis : The photochemistry of phenyl azide has been extensively studied, revealing the dual nature of the resulting phenylnitrene. researchgate.net The singlet state is implicated in ring expansion, while the triplet state can lead to dimerization products like azobenzene. researchgate.net The wavelength of light can influence the direct formation of either the singlet or triplet nitrene. acs.org

Alkyl vs. Aryl Diazirines : Studies comparing alkyl and aryl diazirines show that the intermediates and products can differ significantly. Upon photolysis, alkyl diazirines can isomerize to a reactive diazo intermediate that shows a preference for reacting with acidic residues. nih.govharvard.edu In contrast, aryl-trifluorodiazirines exhibit reactivity more consistent with a primary carbene intermediate, as the resulting aryl diazo species is electronically stabilized and less reactive. nih.gov

The table below summarizes the key reactive intermediates and their subsequent intramolecular pathways.

| Precursor Functional Group | Excitation Wavelength | Primary Intermediate (Singlet State) | Competing Intermediate (Triplet State) | Major Intramolecular Rearrangement/Pathway |

| 3-Phenyl-3H-diazirine | ~350-380 nm mdpi.com | Phenylcarbene | Triplet Phenylcarbene | Isomerization to 1-phenyl-diazomethane rsc.organnualreviews.org |

| Phenyl Azide | <300 nm chemie-brunschwig.chtcichemicals.com | Phenylnitrene | Triplet Phenylnitrene | Ring expansion to dehydroazepine/benzazirine nih.govresearchgate.net |

The following table outlines the products resulting from the photolysis of related azide compounds, highlighting the prevalence of rearrangement products.

| Compound | Irradiation Conditions | Major Products | Inferred Pathway | Reference |

| 3-azido-3-phenyl-3H-isobenzofuran-1-one | λ = 254 nm in acetonitrile | Mixture of imines | Concerted mechanism or singlet alkylnitrene rearrangement | nih.govnsf.gov |

| 1-azidostyrene | λ = 254 nm in Argon matrix | 3-phenyl-2H-azirine, phenyl nitrile ylide, N-phenyl ketenimine | Decay from S1 excited state to form azirine | nsf.gov |

| p-azidostilbene | Argon-saturated methanol | Stilbene azo-dimer | Dimerization of triplet p-nitrenostilbene | nsf.gov |

Applications of 3 Azido 3 Phenyl 3h Diazirene in Academic Research

Design and Development of Advanced Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding sites and protein-protein interactions. enamine.net A typical photoaffinity probe consists of a pharmacophore for target recognition, a photoreactive group, and a reporter tag for detection and enrichment. mdpi.com The design of these probes is critical for their success, and 3-Azido-3-phenyl-3H-diazirene and its derivatives are frequently chosen as the photoreactive moiety due to their advantageous characteristics. mdpi.comnih.gov

Diazirines, in general, are favored for their small size, which minimizes perturbation of the probe's interaction with its biological target. mdpi.comd-nb.info They are also relatively stable in the dark and under various biochemical conditions, yet can be efficiently activated with near-UV light (around 350-380 nm), a wavelength that is less damaging to biological samples compared to the shorter wavelengths required for other photolabels like aryl azides. mdpi.commdpi.com Upon photolysis, diazirines release nitrogen gas to generate a highly reactive carbene that can insert into C-H and other X-H bonds in its immediate vicinity. mdpi.comnih.gov This rapid and non-specific reactivity within the binding pocket is crucial for capturing the interaction before the probe dissociates.

A primary goal in the design of photoaffinity probes is to maximize the efficiency of covalent bond formation with the intended target while maintaining high specificity. The cross-linking efficiency of diazirine-based probes can be influenced by several factors. The lifetime of the generated carbene is extremely short, on the order of picoseconds to nanoseconds, which is both an advantage and a limitation. mdpi.com This short lifetime ensures that labeling is restricted to molecules in close proximity, thereby increasing specificity. mdpi.com However, it also means that the carbene may be quenched by water molecules in the solvent before it can react with the target, leading to lower cross-linking yields. mdpi.comnih.gov

| Probe Feature | Design Consideration | Desired Outcome |

| Photoreactive Group | Choice of diazirine derivative (e.g., with trifluoromethyl group) | Increased carbene generation efficiency, reduced side reactions mdpi.comresearchgate.net |

| Linker | Length, flexibility, and chemical nature | Optimal positioning of the diazirine in the binding pocket d-nb.info |

| Pharmacophore | High affinity and specificity for the target | Ensures the probe binds selectively to the protein of interest |

| Reporter Tag | Biotin (B1667282), alkyne, or fluorophore | Enables detection and isolation of the cross-linked complex nih.govnih.gov |

A significant challenge in photoaffinity labeling is minimizing non-specific or background labeling, where the probe cross-links to proteins other than the intended target. This can arise from the probe binding non-specifically to abundant proteins or from the reactive intermediate diffusing away from the binding site before reacting. The inherent properties of diazirines help to mitigate this issue. Their stability in the absence of light prevents premature reactions, and the short-lived nature of the carbene limits its diffusion range. mdpi.comresearchgate.net

However, a potential side reaction during the photolysis of diazirines is the formation of a more stable, linear diazo isomer. nih.govclockss.org This diazo intermediate can be protonated in acidic environments to form a diazonium species, which can act as an alkylating agent and react preferentially with nucleophilic amino acid residues, such as aspartic and glutamic acid. nih.govchemrxiv.org This can lead to biased labeling patterns. Aryl diazirines, like this compound, are generally less prone to this issue compared to alkyl diazirines, as the resulting aryl diazo intermediates are more electronically stabilized and less reactive. chemrxiv.org Careful experimental design, including pH control and the use of scavenger molecules, can further reduce background labeling. chemrxiv.org

Elucidation of Molecular Interactions in Complex Biological Systems

Photoaffinity probes incorporating this compound and related structures are powerful tools for dissecting molecular interactions within the complex environment of the cell. They allow for the "freezing" of transient interactions into stable covalent complexes, which can then be isolated and analyzed.

A primary application of these probes is the identification of the specific binding site of a ligand on its protein target. enamine.netresearchgate.net After the photo-cross-linking reaction, the protein is isolated and digested into smaller peptides, typically using an enzyme like trypsin. Mass spectrometry is then used to identify the peptide that has been covalently modified by the probe. This provides direct evidence of the amino acid residues that constitute the binding pocket. mdpi.com This information is invaluable for understanding the molecular basis of ligand recognition and for structure-based drug design.

Furthermore, photoaffinity probes can be used in a broader, "unbiased" approach to identify the complete set of proteins that interact with a particular small molecule within a cell lysate or even in living cells—the so-called "interactome. " mdpi.comnih.gov By using a probe with a reporter tag like biotin, the cross-linked protein complexes can be pulled down and identified by proteomics. nih.gov This approach has been successfully used to discover novel protein targets for drugs and to map complex protein-protein interaction networks. chimia.ch

Table of Research Findings: Ligand-Protein Interaction Studies

| Study Subject | Probe Design | Key Finding |

| G Protein–Coupled Receptors (GPCRs) | Trifunctional probe with an NHS ester for ligand coupling, a diazirine for photoreaction, and biotin for enrichment. nih.gov | Development of a versatile probe for identifying transmembrane receptors. nih.gov |

| Flavivirus Envelope Protein | An analog of a known inhibitor conjugated to a diazirine group via a linker. nih.gov | Directly probed the inhibitor-binding pocket on the DENV2 E protein. nih.gov |

| General Proteome Profiling | A library of 32 alkyl diazirine probes with varying charge and structure. chemrxiv.org | Alkyl diazirine probes preferentially label acidic proteins and those in membranes. chemrxiv.orgharvard.edu |

| mRNA Cap-Binding Proteins | mRNA cap analogs conjugated to 3-(4-carboxyphenyl)-3-trifluoromethyl diazirine. nih.gov | Successful cross-linking of the cap analogs to the eIF4E protein, demonstrating the feasibility of probing RNA-protein interactions. nih.gov |

Understanding how enzymes function requires detailed knowledge of their active sites and the catalytic residues involved in the chemical transformation of substrates. Photoaffinity probes designed as substrate or inhibitor analogs can provide a snapshot of the enzyme-ligand complex at the moment of catalysis. By incorporating a this compound derivative, these probes can be covalently cross-linked within the active site upon irradiation. researchgate.net

Subsequent analysis can identify the specific amino acids that are labeled, revealing their proximity to the bound ligand. researchgate.net This information helps to construct a model of the active site and to infer the roles of different residues in substrate binding and catalysis. For instance, a study using a diazirine-FAD analog allowed for the investigation of the cofactor's binding site within an enzyme. tuwien.at This approach complements other techniques like X-ray crystallography and can be particularly useful for studying enzymes that are difficult to crystallize or for capturing transient catalytic intermediates. The development of de novo enzymes with novel catalytic mechanisms has also been aided by these techniques, allowing for the characterization of the engineered active sites. core.ac.uk

This method is particularly valuable for studying transient or weak interactions that are difficult to capture by other means. clockss.org For example, genetically encoded diazirine-containing unnatural amino acids can be incorporated into a specific protein within a living cell. nih.gov Upon photoactivation, this protein will cross-link to its interacting partners, allowing for the in-vivo mapping of protein-protein interaction networks and the study of how these interactions change in response to cellular signals or environmental stimuli. The ability to trigger the cross-linking event with light provides temporal control, enabling the study of conformational dynamics and the assembly and disassembly of macromolecular complexes over time.

Integration with Complementary Analytical Techniques

The utility of this compound in academic research is significantly amplified by its integration with powerful analytical techniques. After the initial photo-cross-linking event, wherein the diazirine moiety covalently binds to interacting biomolecules, the azido (B1232118) group serves as a bioorthogonal handle for subsequent detection and analysis. This two-stage approach allows for the robust identification of labeled proteins and the precise mapping of interaction sites.

Mass Spectrometry-Based Proteomics for Labeled Site Identification

Photoaffinity labeling (PAL) combined with mass spectrometry (MS)-based proteomics has become a cornerstone for identifying the targets of small molecules and mapping their binding sites within the proteome. nih.gov In this workflow, the this compound probe is introduced to a biological system (e.g., cell lysate or live cells), and UV irradiation is used to trigger the formation of a highly reactive carbene from the diazirine group, which then covalently attaches to nearby proteins. nih.govnih.gov

Following the labeling event, the identification of the modified proteins and the specific amino acid residues involved is a significant challenge. This is where mass spectrometry becomes indispensable. The typical workflow involves several key steps:

Proteolysis: The entire protein mixture is digested, most commonly using an enzyme like trypsin, which cleaves proteins into smaller, more manageable peptides.

Enrichment (Optional but Recommended): Peptides that have been covalently modified by the probe are often low in abundance. Enrichment strategies, frequently utilizing the probe's azide (B81097) handle, are employed to isolate the labeled peptides from the vast excess of unlabeled ones (discussed further in section 5.3.2).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The complex peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry. nih.gov In the mass spectrometer, peptides are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio is measured. nih.gov

Peptide Identification: The mass spectrometer selects peptides of interest and fragments them, generating a characteristic fragmentation pattern (MS/MS spectrum). This spectrum acts as a fingerprint that can be matched against protein sequence databases to identify the peptide's sequence. The mass of the covalently attached probe remnant serves as a key indicator of a modified peptide, allowing for the precise pinpointing of the labeled amino acid residue. nih.gov

Aryl diazirines, such as the phenyl diazirine core of this compound, are known to react primarily through a carbene intermediate. nih.govharvard.edu This reactivity profile is crucial for interpreting MS data, as the carbene can insert into various C-H, O-H, and N-H bonds, leading to a predictable mass shift on the modified amino acid.

Table 1: Typical Workflow for MS-Based Labeled Site Identification

| Step | Description | Key Technique/Reagent | Purpose |

| 1. Labeling | Incubation of the biological sample with this compound followed by UV irradiation. | UV Light (~350-380 nm) | Covalent attachment of the probe to interacting proteins. |

| 2. Proteolysis | Digestion of the entire proteome into smaller peptides. | Trypsin | To make proteins amenable to MS analysis. |

| 3. Enrichment | Selective isolation of probe-labeled peptides. | Bioorthogonal Tagging (e.g., Biotin-alkyne via Click Chemistry) | To increase the concentration of target peptides for detection. nih.gov |

| 4. Analysis | Separation and sequencing of peptides. | LC-MS/MS | To identify the sequence of the labeled peptide and the site of modification. |

| 5. Data Interpretation | Matching MS/MS spectra to protein databases, accounting for the mass of the probe remnant. | Database Search Algorithms | To confirm protein identity and locate the exact amino acid binding site. |

Bioorthogonal Tagging for Detection and Enrichment Strategies

The term "bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes. escholarship.org The azide group on this compound is a premier example of a bioorthogonal handle. It is small, metabolically stable, and does not react with biological nucleophiles, but it can undergo highly specific and efficient reactions with an external, engineered reaction partner. escholarship.org This functionality is leveraged for both the detection and enrichment of proteins labeled by the probe.

After the diazirine has cross-linked to its target protein, the azide handle is available for a secondary labeling step. This typically involves a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comsigmaaldrich.com

Detection: For visualization purposes, an alkyne-functionalized fluorescent dye (a fluorophore) can be "clicked" onto the azide-modified protein. This allows for the detection of labeled proteins using techniques like in-gel fluorescence scanning, providing a rapid assessment of labeling efficiency and specificity. mdpi.com

Enrichment: For proteomics analysis, enrichment is crucial for identifying low-abundance targets. nih.gov This is achieved by clicking an alkyne-functionalized affinity tag, most commonly biotin, onto the labeled protein. nih.gov The resulting biotinylated proteins can then be selectively captured and enriched from the complex cellular lysate using streptavidin-coated beads. The enriched proteins are then washed to remove non-specific binders and subsequently eluted for identification by mass spectrometry. nih.gov

The combination of a photo-reactive diazirine and a bioorthogonal azide within a single small molecule like this compound creates a powerful and versatile tool. This "all-in-one" structure minimizes potential steric hindrance that could arise from bulkier probes, increasing the likelihood that the probe's binding properties will mimic those of the parent molecule it is derived from. nih.gov

Table 2: Bioorthogonal Reactions for Probe Detection and Enrichment

| Reaction | Catalyst/Condition | Alkyne Reagent Type | Application | Advantage |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuSO₄ with a reducing agent) | Terminal Alkyne (e.g., Biotin-alkyne, Fluorophore-alkyne) | In vitro labeling, enrichment, and detection. | Fast reaction kinetics. |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | None (reaction driven by ring strain) | Cyclooctyne (e.g., DBCO-biotin, DBCO-fluorophore) | In vivo and live-cell labeling. | Avoids the cellular toxicity associated with copper catalysts. escholarship.org |

| Staudinger Ligation | Phosphine-based reagents | Phosphine-Ester Tag | Detection and enrichment. | An early bioorthogonal reaction, now often superseded by click chemistry. escholarship.orgclockss.org |

Computational and Theoretical Chemistry Studies of 3 Azido 3 Phenyl 3h Diazirene

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are cornerstones for investigating the properties of phenyl-diazirine systems. They provide a robust framework for characterizing molecular structures, energetics, and reaction mechanisms with a high degree of accuracy.

Theoretical calculations on the parent phenyldiazirine have established key structural and electronic features that serve as a model for the 3-azido substituted analog. researchgate.netacs.orgacs.org

Ground State (S₀): The ground state of phenyldiazirine is consistently calculated to possess Cₛ symmetry, where the phenyl ring and the diazirine ring are coplanar. acs.org This planarity suggests a degree of electronic conjugation between the phenyl π-system and the diazirine moiety. DFT calculations on related trifluoromethyl phenyl diazirines further support that the central carbon of the diazirine ring is sp²-hybridized, facilitating this conjugation. conicet.gov.archemrxiv.org For 3-azido-3-phenyl-3H-diazirene, the ground state is expected to retain this general geometry. The azido (B1232118) group, being a moderately electron-withdrawing substituent, would subtly influence the electronic distribution within the phenyl ring and the diazirine C-N bonds.

Excited States (S₁, S₂, S₃): The photochemistry of phenyldiazirines is dictated by the nature of their low-lying singlet excited states. High-level ab initio calculations (RI-CC2/TZVP) on phenyldiazirine predict a fascinatingly complex excited-state manifold. researchgate.netacs.orgacs.org

The first excited singlet state (S₁) is characterized as a σ → π* state. researchgate.netacs.org This transition involves the promotion of an electron from a σ-orbital associated with the C-N bonds of the diazirine ring to a π* orbital of the phenyl ring. This results in a structure with a pronounced quinoidal character in the phenyl ring and significantly elongated C-N bonds in the diazirine ring (by ~0.08-0.09 Å). acs.org A key feature of this S₁ state is a predicted large dipole moment, which is consistent with experimental observations of a polar intermediate in ultrafast spectroscopic studies of other aryl-substituted diazirines. researchgate.netacs.org

The second (S₂) and third (S₃) excited states are predicted to be π → π* states, primarily localized on the phenyl group. researchgate.netacs.org

The presence of the azido group in this compound introduces its own set of electronic transitions. The photochemistry of aryl azides is known to be initiated by excitation to their S₁ (nπ) and S₂ (ππ) states, leading to nitrogen extrusion and nitrene formation. acs.org Therefore, the excited-state landscape of this compound would be a composite of the transitions of the phenyldiazirine and aryl azide (B81097) chromophores, likely leading to complex and potentially competitive photochemical pathways.

| Parameter | Ground State (S₀) | Excited State (S₁) | Change (S₁ - S₀) |

|---|---|---|---|

| C-N1 Bond Length (Å) | 1.485 | 1.568 | +0.083 |

| C-N2 Bond Length (Å) | 1.485 | 1.573 | +0.088 |

| N=N Bond Length (Å) | 1.238 | 1.278 | +0.040 |

Computational studies have been crucial in mapping the potential energy surfaces (PES) for the decomposition of phenyldiazirines, revealing distinct pathways from the ground and excited states. researchgate.netacs.org

Ground State Pathway (Thermolysis): On the ground state PES, the primary reaction is the concerted, although not necessarily synchronous, extrusion of molecular nitrogen (N₂) to form phenylcarbene. acs.org This pathway is characterized by a significant activation barrier.

Excited State Pathways (Photolysis): The photochemistry is more intricate. Calculations predict that upon excitation to the S₁ state, phenyldiazirine does not directly dissociate to a carbene. Instead, the favored pathway from the S₁ minimum involves isomerization to the corresponding diazo compound (phenyldiazomethane). researchgate.netacs.org This diazo isomer is itself photochemically active and can readily extrude N₂ to form the carbene. researchgate.netresearchgate.net This two-step mechanism (diazirine → diazo → carbene) is a key feature of aryl diazirine photochemistry.

Furthermore, computational studies on benzonitrile (B105546) imines have revealed a competing rearrangement that can form 3-phenyl-3H-diazirine directly, providing a potential alternative route to its formation under specific conditions. acs.org For this compound, an additional layer of complexity arises from the azido group. The photolysis of aryl azides proceeds through the formation of highly reactive nitrene intermediates. su.sesciencemadness.org Theoretical calculations would be essential to determine the transition states and energy barriers for both carbene formation (from the diazirine) and nitrene formation (from the azide) to predict the likely outcome of photolysis.

Multireference Quantum Chemical Methods (e.g., CASSCF, CASPT2) for Diradical Species

While DFT is powerful for ground-state properties, accurately describing the photochemistry of diazirines often requires more sophisticated multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method and its second-order perturbation theory correction (CASPT2). csic.esacs.org These methods are essential for several reasons:

Diradical Character: The intermediates formed, such as carbenes and nitrenes, can have significant open-shell diradical character, which single-reference methods like DFT and Hartree-Fock struggle to describe correctly.

Excited States: They provide a more balanced and accurate description of multiple electronic states simultaneously, which is crucial for studying photochemical reactions.

Conical Intersections: Photochemical reactions often involve non-adiabatic transitions, where the system "hops" between different potential energy surfaces. These hops occur at conical intersections (CIs), points of degeneracy between electronic states. Multireference methods are required to locate and characterize these CIs. csic.esnih.govacs.org

Studies on arylchlorodiazirines using CASSCF and CASPT2 have successfully explained the different reactivity trends in the ground and excited states. csic.es For the parent 3H-diazirine, CASPT2//CASSCF calculations proposed that carbene formation occurs on the ground-state surface after the excited diazirine decays through a conical intersection leading to diazomethane (B1218177). acs.org Similarly, a CASSCF/MS-CASPT2 study on 1-phenyl-1-propyl diazirine identified S₁/S₀ conical intersections that connect the excited diazo compound to the ground state of the diazirine isomer, highlighting the intricate connection between these species. nih.govacs.org The application of these methods to this compound would be critical to unravel the interplay between the excited states of the diazirine and azide moieties and to map the pathways through various conical intersections leading to either carbene or nitrene products.

Molecular Dynamics Simulations of Photochemical Processes

To capture the time-evolution of photochemical events, static calculations on potential energy surfaces are coupled with molecular dynamics (MD) simulations. Ab initio MD simulations, where forces are calculated "on-the-fly" using quantum chemical methods, provide a powerful lens to view these ultrafast processes.

Simulations of the photodissociation of phenyl azide have provided detailed insight into the structural changes associated with the reaction, showing that N-N bond separation is accompanied by synchronous changes in the N-N-N bond angle, occurring on a timescale of around 100 femtoseconds. researchgate.netdiva-portal.org For the fundamental 3H-diazirine system, direct dynamics trajectory calculations revealed that photoexcitation to the S₁ state of either diazirine or its isomer diazomethane leads to the formation of singlet methylene (B1212753) carbene on a very short timescale of approximately 100 fs. acs.org These simulations follow the molecule's trajectory as it moves from the initial excited state, through conical intersections, and finally to the products on the ground state surface.

For a molecule like this compound, with two photoactive centers, MD simulations would be invaluable. They could be used to model the branching ratio between the two competing photochemical pathways: N₂ extrusion from the diazirine ring versus N₂ extrusion from the azido group. Such simulations would track a large number of molecular trajectories in real-time following photoexcitation to predict the statistical likelihood of forming the phenylcarbene versus the phenylnitrene, a question that is nearly impossible to answer with static calculations alone.

Predictive Modeling for Probe Design and Reactivity

Computational modeling plays a vital, predictive role in the design of diazirine-containing molecules as photoaffinity probes for mapping biomolecular interactions. mdpi.comrsc.org The goal is to create a probe that, upon photoactivation, efficiently and covalently cross-links to nearby molecules.

A comprehensive experimental and computational survey of trifluoromethyl aryl diazirines revealed that the electronic properties of the aryl ring can be rationally manipulated to tune the activation energy and, significantly, to enhance the efficacy of C-H insertion reactions. rsc.org Electron-rich diazirines were found to have greatly enhanced C-H insertion yields under both thermal and photochemical activation. rsc.org

Computational models can predict key properties that determine a probe's effectiveness:

Carbene Reactivity: DFT calculations can determine the energy gap between the singlet and triplet states of the resulting carbene. The singlet carbene is typically desired for photoaffinity labeling as it undergoes concerted insertion into X-H bonds, whereas the triplet state reacts via a slower, stepwise radical abstraction-recombination mechanism, which can lead to a larger labeling radius and less precise mapping. researchgate.netnih.gov

Reaction Pathways: Modeling can identify and minimize undesired side reactions. For alkyl diazirines, an intramolecular 1,2-H-shift can quench the reactive carbene. nih.gov For this compound, a key consideration would be the competition between carbene and nitrene formation. Predictive modeling could help in designing the linker and pharmacophore parts of a probe to favor the desired carbene pathway.

Probe-Target Interactions: Docking and MD simulations can model how a probe binds to its target protein, ensuring the diazirine moiety is positioned correctly within the binding site for effective cross-linking upon activation. researchgate.net

In the context of this compound, the azido group itself provides a powerful secondary function as a bioorthogonal "click" handle for attaching reporter tags (like fluorophores or biotin) after the photo-cross-linking event. Predictive modeling would be essential to ensure the azido group remains intact during the photogeneration of the carbene, thus enabling this powerful dual-functionality as both a cross-linker and a ligation handle. nih.gov

Future Perspectives and Emerging Research Directions

Development of Next-Generation Dual-Mode Photoactivatable Probes

The evolution of photoaffinity labeling (PAL) is moving towards the creation of sophisticated, multifunctional probes that do more than just crosslink to their targets. semanticscholar.org Next-generation probes based on the phenyl-diazirine scaffold are being designed as "dual-mode" or "multi-functional" agents that integrate photo-crosslinking with other essential functionalities, such as detection and enrichment.

A common strategy involves creating probes that contain three key components: a ligand for a specific biological target, a photoreactive phenyl-diazirine group, and a reporter tag. mdpi.com This "all-in-one" design streamlines the process of identifying and analyzing protein-ligand interactions. mdpi.com

Key functionalities being integrated into dual-mode probes include:

Bioorthogonal handles: An azide (B81097) or alkyne group is frequently incorporated into the probe's structure. mdpi.com Following photocrosslinking, this handle allows for the specific attachment of a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a type of "click chemistry". nih.gov This approach allows for the detection and purification of labeled proteins with high specificity.

Fluorescent Tags: Incorporating a fluorophore, such as quercetin (B1663063) or a xanthene dye, directly into the probe creates a tool for direct visualization. nih.govresearchgate.net These probes can be used to track the localization of a ligand within live cells and confirm its binding to the target protein through fluorescence imaging techniques. researchgate.net

Enrichment Tags: Biotin (B1667282) is a popular tag that, when attached to the probe, allows for the efficient isolation and enrichment of the cross-linked protein-probe complexes using streptavidin-coated beads. semanticscholar.org This is a critical step for subsequent identification of the target protein by mass spectrometry.

Cleavable Linkers: Advanced probes are being designed with cleavable linkers connecting the ligand to the reporter tag. This allows the target protein to be released after capture, which can simplify analysis by mass spectrometry. semanticscholar.org

| Probe Functionality | Integrated Group | Purpose | Example Application |

| Photoreactivity | Phenyl-Diazirine | Covalent crosslinking to target upon UV activation | Capturing transient protein-ligand interactions |

| Bioorthogonal Ligation | Azide or Alkyne | "Clickable" handle for attaching reporter tags post-labeling | Selective fluorescent tagging or biotinylation of captured proteins nih.gov |

| Fluorescence Imaging | Fluorophore (e.g., Quercetin) | Direct visualization and tracking of the probe in cells | Live-cell imaging of probe localization and target engagement researchgate.net |

| Target Enrichment | Biotin | High-affinity capture of labeled proteins for purification | Isolating target proteins from complex cellular lysates for MS analysis semanticscholar.org |

Advancements in Site-Specific Photolabeling and Spatiotemporal Control

A major goal in chemical biology is to achieve precise control over when and where a molecular probe becomes active. Diazirine-based probes offer inherent temporal control, as the reactive carbene is only generated upon light exposure. researchgate.net However, emerging research focuses on enhancing spatial control to achieve labeling with nanometer precision, a concept known as spatiotemporal control.

Key advancements in this area include:

Photocatalytic Proximity Labeling: This innovative approach uses a photocatalyst, which can be an organic dye or a transition metal complex (e.g., iridium-based), to activate the diazirine probe. chemrxiv.orgchemrxiv.org The photocatalyst is typically localized to a specific protein or cellular region. When illuminated, it transfers energy to nearby diazirine probes, activating them only within a very short radius (nanometers) from the photocatalyst. chemrxiv.orgacs.org This method dramatically improves the spatial resolution of labeling, allowing for precise mapping of protein interactomes in living cells. chemrxiv.org

Visible Light Activation: Traditional diazirine activation uses UV light, which can have some toxicity. acs.org The development of photocatalytic systems, such as the deazaflavin-diazirine energy transfer (DarT-labelling) system, enables the use of lower-energy visible light (e.g., blue light). chemrxiv.orgchemrxiv.org This is more biocompatible and allows for longer-term labeling experiments in live cells with greater spatiotemporal control. chemrxiv.org

Tuning Diazirine Reactivity: Researchers are systematically evaluating how the chemical structure of the diazirine itself influences its labeling behavior. harvard.edu For instance, aryl-fluorodiazirines tend to react primarily through a carbene intermediate, offering different labeling patterns compared to alkyl diazirines, which can react via a diazo intermediate. harvard.edu By fine-tuning the diazirine scaffold, new probes are being developed with reduced off-target labeling and different amino acid preferences. harvard.edu

Integration with Advanced Imaging and Spectroscopic Techniques

The utility of phenyl-diazirine probes is greatly amplified when they are combined with powerful analytical methods for imaging and identification. The covalent nature of the bond formed by the carbene makes the resulting complexes stable enough for analysis by a variety of advanced techniques. nih.gov

Mass Spectrometry (MS)-Based Proteomics: This is the primary method for identifying unknown protein targets captured by diazirine probes. semanticscholar.org After a probe crosslinks to its target and the complex is enriched, it is digested into smaller peptides. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is then used to identify the protein and, in many cases, pinpoint the exact amino acid residues that were labeled, providing insight into the ligand's binding site. semanticscholar.orgacs.org

Live-Cell and Super-Resolution Imaging: When diazirine probes are functionalized with fluorophores, they can be used for advanced cellular imaging. nih.govacs.org Techniques like confocal microscopy can track the probe's distribution in living cells. Furthermore, the development of probes compatible with super-resolution microscopy could allow for the visualization of protein-ligand interactions at a level of detail far beyond the diffraction limit of conventional light microscopy.

Fluorescence Spectroscopy: The binding of a fluorophore-containing diazirine probe to its target can sometimes alter the fluorophore's properties (e.g., fluorescence intensity or lifetime). These changes can be measured using fluorescence spectroscopy to quantify binding affinity and kinetics in real-time. researchgate.net

| Technique | Role in Diazirine-Based Research | Information Gained |

| Mass Spectrometry (LC-MS/MS) | Identification of cross-linked proteins and peptides | Identity of target proteins, specific binding sites/labeled amino acids semanticscholar.org |

| Confocal Fluorescence Microscopy | Visualization of fluorescently-tagged probes in cells | Subcellular localization of the probe and its target researchgate.net |

| Super-Resolution Microscopy | High-resolution imaging of labeled targets | Nanoscale mapping of protein-ligand interactions |

| Fluorescence Spectroscopy | Quantifying probe-target binding | Binding affinity (Kd), association/dissociation kinetics |

Exploration of New Catalytic Applications Beyond Photoaffinity Labeling

While photoaffinity labeling remains the dominant application, the highly reactive carbene generated from phenyl-diazirine photolysis is a versatile intermediate for organic synthesis. Researchers are beginning to explore its use in catalytic reactions that go beyond simple labeling.

Aryl trifluoromethyl diazirines, in particular, serve as excellent precursors for generating stabilized metal carbenes. acs.org These carbenes, typically formed with copper or rhodium catalysts, are valuable reagents in a variety of synthetic transformations. acs.org

Emerging synthetic applications include:

Cycloaddition Reactions: The carbene generated from a diazirine can react with other molecules to form new rings. For example, copper-catalyzed three-component reactions between an alkyne, a nitrosobenzene, and an aryl trifluoromethyl diazoalkane (a related precursor) can produce trifluoromethyl-substituted dihydroisoxazoles. acs.org

C-H Insertion: While C-H insertion is the basis of photoaffinity labeling, it can also be harnessed for late-stage functionalization in complex molecule synthesis. By generating a carbene in a targeted way, new C-C bonds can be formed, modifying a molecule's structure and function.

X-H Insertion: The carbene readily inserts into O-H and N-H bonds, a reaction that can be used to synthesize new ethers, alcohols, and amines. annualreviews.org

These applications represent a shift in the use of phenyl-diazirines from purely analytical tools in chemical biology to active reagents in synthetic organic chemistry, opening up new avenues for the construction of complex molecules. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-azido-3-phenyl-3H-diazirene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazirine ring formation followed by azide substitution. For example, ethyl aroylacetates with substituted phenyl groups (e.g., nitro or fluorine substituents) are used as precursors, and azide introduction is achieved via nucleophilic substitution or cycloaddition . Key factors include:

- Temperature control : Reactions often require low temperatures (0–5°C) to stabilize intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates .